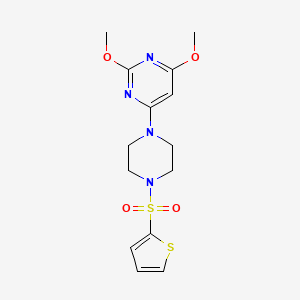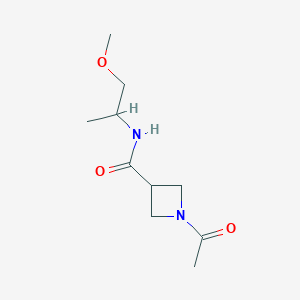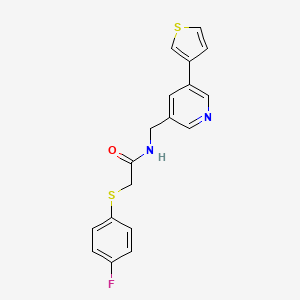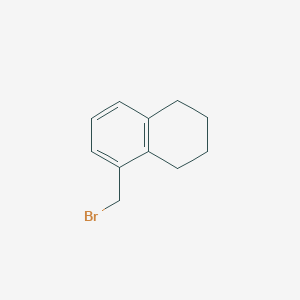
5-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The name “5-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene” suggests that this compound is a derivative of tetrahydronaphthalene, also known as tetralin, which is a polycyclic aromatic hydrocarbon. The “5-(Bromomethyl)” part indicates that a bromomethyl group (-CH2Br) is attached to the 5th carbon in the tetrahydronaphthalene structure .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the bromomethyl group into the tetrahydronaphthalene structure. This could potentially be achieved through a substitution reaction, where a hydrogen atom on the 5th carbon of tetrahydronaphthalene is replaced by a bromomethyl group .Molecular Structure Analysis
As a derivative of tetrahydronaphthalene, this compound would have a polycyclic structure with a six-membered ring fused to a five-membered ring. The bromomethyl group would be attached to one of the carbons in the ring .Chemical Reactions Analysis
The presence of the bromomethyl group could make this compound susceptible to various reactions. For example, it could undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the bromomethyl group could increase its reactivity compared to tetrahydronaphthalene .Wissenschaftliche Forschungsanwendungen
Development of New Synthetic Methods
Research has led to the development of new building blocks for the synthesis of biologically active derivatives, demonstrating the synthetic versatility of 5-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene compounds. For instance, a study outlined an alternative synthesis route for retinoid agonists using silicon-based drugs and odorants, showcasing the potential in creating novel therapeutic agents (Büttner, Nätscher, Burschka, & Tacke, 2007).
Photoreactions and Radical Cyclization
The photoreaction of halomethyl-substituted benzocyclic ketones with amines, leading to radical cyclization and ring expansion reactions, has been explored. This demonstrates the utility of these compounds in constructing complex molecular architectures through photoinduced electron transfer processes (Hasegawa, 1997).
Medicinal Chemistry and Drug Design
In medicinal chemistry, the derivatization of 5-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene has been pivotal in synthesizing new compounds with potential biological activities. For example, research on retinoid X receptor-selective retinoids synthesized from core tetrahydronaphthalene derivatives has implications for treating conditions like non-insulin-dependent diabetes mellitus (Faul et al., 2001).
Molecular Design and Interactions
Studies on the design and synthesis of complex molecular systems, such as flexible tetrapodand tetracations derived from naphthalene, highlight the role of structured water in electrostatic binding, offering insights into interactions in biological systems (Christofi et al., 2002).
Eco-Friendly Synthetic Approaches
Research focusing on the construction of multi-functionalized benzenes through eco-friendly techniques underscores the importance of green chemistry principles in the development of new synthetic methodologies. This approach not only enhances the synthesis of bioactive molecules but also aligns with environmental sustainability goals (Damera & Pagadala, 2023).
Antimicrobial and Antitumor Activities
The exploration of 5-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene derivatives for antimicrobial and antitumor activities reflects the ongoing search for new therapeutic agents. Compounds derived from this chemical framework have shown promising biological activities, indicating their potential in pharmaceutical applications (Hamdy et al., 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(bromomethyl)-1,2,3,4-tetrahydronaphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h3,5-6H,1-2,4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWOGTUHRSSIEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

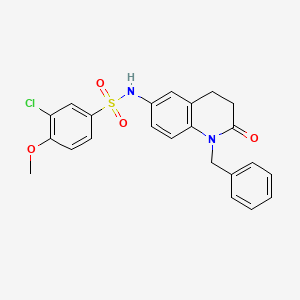
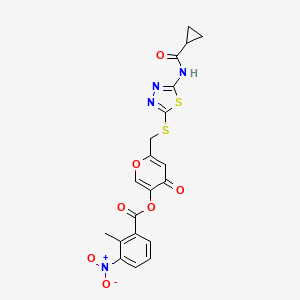

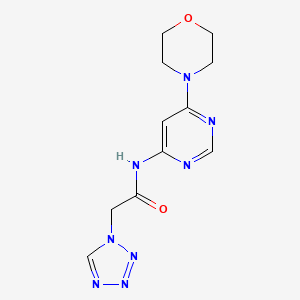


![6-(4-Chlorophenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2920032.png)

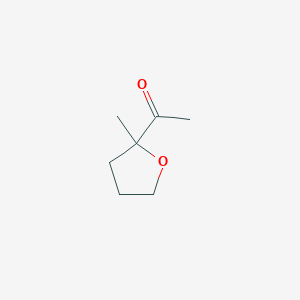
![Benzyl[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B2920036.png)
